molecular formula C7H19ClSi2 B1582036 Chlorobis(trimethylsilyl)methane CAS No. 5926-35-2

Chlorobis(trimethylsilyl)methane

Cat. No. B1582036
CAS RN: 5926-35-2
M. Wt: 194.85 g/mol
InChI Key: XNJGZHVYPBNLEB-UHFFFAOYSA-N
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Description

Chlorobis(trimethylsilyl)methane, also known as CBSM or Bis(trimethylsilyl)chloromethane, is an organosilicon compound . It is widely used in various scientific research and lab experiments. CBSM is a colorless liquid that is both non-toxic and non-flammable.


Synthesis Analysis

This compound can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene .


Molecular Structure Analysis

The molecular structure of this compound has been determined by electron diffraction. The linear formula of this compound is [(CH3)3Si]2CHCl .


Chemical Reactions Analysis

This compound reacts with several 1,3-dipoles and dienes to give cycloadducts. These reactions are regiospecific and can lead to the formation of new cyclic compounds with unique properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.85 . It has a boiling point of 57-60 °C/15 mmHg (lit.) and a density of 0.892 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.449 (lit.) .

Scientific Research Applications

  • Versatile C1 Building Block in Chemical Synthesis Chlorobis(trimethylsilyl)methane is recognized as a versatile C1 building block in various chemical syntheses. It finds broad application in Peterson olefination reactions and participates readily in Kumada cross-coupling reactions with aryl and vinyl halides. This makes it valuable in the synthesis of complex organic compounds, including methylenephosphine analogs (Williams & Walsh, 2010).

  • Electrochemical Applications In electrochemical applications, derivatives of this compound, such as methoxy(trimethylsilyl)methane, can be alkylated with electrophiles. The alkylation products from these derivatives are convertible into dimethyl acetals or methyl esters through electrochemical oxidation (Yoshida et al., 1991).

  • NMR Spectroscopy Tris(trimethylsilyl)methane, closely related to this compound, is used as an internal chemical shift thermometer in 13C NMR spectroscopy. Its properties are beneficial for measuring temperatures in spectroscopic analysis due to its chemical inertness and solubility in organic solvents (Sikorski et al., 1998).

  • Organometallic Chemistry this compound plays a role in organometallic chemistry. It is used in the synthesis of organometallic compounds, especially in the preparation of highly stable alkyllithium compounds. The unique structural and stability properties of these compounds are of significant interest in this field (Cook et al., 1970).

  • Molecular Structure Studies The molecular structures of derivatives of this compound have been determined by electron diffraction. These studies are crucial in understanding the geometrical and spatial arrangements of atoms in these compounds, which is essential for their application in various chemical reactions (Brain et al., 1995).

  • Cycloaddition Reactions this compound reacts with several 1,3-dipoles and dienes to give cycloadducts. These reactions are regiospecific and can lead to the formation of new cyclic compounds with unique properties (Ko & Carrié, 1984).

  • Synthesis of Organometallic Complexes It is used in the synthesis of group 3 organometallic compounds, demonstrating its versatility in forming complexes with various metals. These complexes have significant applications in catalysis and materials science (Tredget et al., 2005).

Safety and Hazards

Chlorobis(trimethylsilyl)methane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. If it comes into contact with skin or eyes, rinse with plenty of water .

Relevant Papers A paper titled “Synthesis of Some Silyl Mono- and Polystyrenes with New Properties” discusses the synthesis of some new silyl derivatives of styrene and studies their properties . This compound is used in the synthesis of these derivatives .

Mechanism of Action

Target of Action

Bis(trimethylsilyl)chloromethane, also known as Chlorobis(trimethylsilyl)methane, is an organosilicon compound that primarily targets aldehydes . It is widely used in scientific research and laboratory experiments due to its non-toxic and non-flammable properties .

Mode of Action

The interaction of Bis(trimethylsilyl)chloromethane with its targets is quite unique. It undergoes a rapid and selective metalation with s-BuLi, yielding the nucleophilic bis(trimethylsilyl)methyl anion . This process provides a straightforward general entry to vinyl silanes from aromatic, aliphatic, and vinyl aldehydes .

Biochemical Pathways

The biochemical pathways affected by Bis(trimethylsilyl)chloromethane are primarily related to the synthesis of vinyl silanes from aldehydes . The compound’s interaction with its targets results in changes in these pathways, leading to the production of vinyl silanes. These silanes are crucial in various chemical reactions and have numerous applications in the field of organic chemistry .

Pharmacokinetics

It is known that the compound has a molecular weight of 19485 , a boiling point of 57-60 °C/15 mmHg , and a density of 0.892 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of Bis(trimethylsilyl)chloromethane’s action primarily involve the production of vinyl silanes from aldehydes . This transformation is crucial in various chemical reactions and can significantly impact the outcome of these reactions .

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl)chloromethane can be influenced by various environmental factors. For instance, the temperature can affect the rate of the metalation process . .

properties

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339002
Record name Bis(trimethylsilyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5926-35-2
Record name Bis(trimethylsilyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)chloromethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of Chlorobis(trimethylsilyl)methane in organic synthesis?

A1: this compound (C₇H₁₉ClSi₂) serves as a versatile reagent with several applications in organic synthesis:

  • Peterson Olefination Reactions: This compound plays a crucial role in Peterson olefination reactions, facilitating the formation of carbon-carbon double bonds. []
  • Grignard Reagent in Kumada Coupling: Its Grignard reagent readily participates in Kumada cross-coupling reactions, enabling the formation of new carbon-carbon bonds between aryl or vinyl halides and other coupling partners. []
  • Synthesis of Methylenephosphine Analogs: It is a valuable precursor in the synthesis of methylenephosphine analogs, expanding the scope of organophosphorus chemistry. []
  • Sterically Demanding Ligand: It acts as a sterically demanding ligand, coordinating with main group and transition metal complexes, influencing their reactivity and catalytic properties. []

Q2: Can you describe a reliable method for synthesizing this compound in the laboratory?

A2: A convenient one-pot synthesis for this compound was developed by Kemp and Cowley: []

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